molecular formula C16H15Cl2NO5S B3642596 methyl 3-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate

methyl 3-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate

Cat. No.: B3642596
M. Wt: 404.3 g/mol
InChI Key: CDEOSPHUUJJDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonyl group might be introduced using a sulfonyl chloride in the presence of a base . The methoxy group could be introduced using a methylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. These groups would likely cause the molecule to have a non-linear shape. The presence of the sulfonyl group could introduce some polarity to the molecule .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. For example, the amino group could act as a nucleophile in substitution reactions, while the benzoate group could undergo hydrolysis to produce a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be soluble in organic solvents due to the presence of the benzoate and methoxy groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the substance .

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. It could potentially act as a ligand for a receptor, or it could inhibit an enzyme. The exact mechanism would depend on the biological context.

Future Directions

Future research on this compound could involve studying its reactivity, its potential uses in synthesis, and its biological activity. It could also involve developing more efficient methods for its synthesis .

Properties

IUPAC Name

methyl 3-[(2,3-dichloro-4-methoxyphenyl)sulfonylamino]-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO5S/c1-9-10(16(20)24-3)5-4-6-11(9)19-25(21,22)13-8-7-12(23-2)14(17)15(13)18/h4-8,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEOSPHUUJJDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate
Reactant of Route 2
methyl 3-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate
Reactant of Route 3
methyl 3-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate
Reactant of Route 4
Reactant of Route 4
methyl 3-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate
Reactant of Route 5
Reactant of Route 5
methyl 3-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate
Reactant of Route 6
Reactant of Route 6
methyl 3-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.